molecular formula C18H15FN4O2 B2842169 5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1008977-17-0

5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2842169
CAS RN: 1008977-17-0
M. Wt: 338.342
InChI Key: KJHGNUMMYZWLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.342. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research into triazole derivatives emphasizes their synthesis and characterization, showcasing the chemical versatility and potential for various applications. For example, Ahmed et al. (2020) explored π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, highlighting the influence of substituents on interaction energy and molecular electrostatic potential surfaces Ahmed et al., 2020. Similarly, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, investigating their intermolecular interactions and electrostatic potential to understand lp⋯π interactions Shukla et al., 2014.

Biological Activities

Several studies delve into the potential biological activities of triazole derivatives. Dürüst et al. (2012) focused on the synthesis of novel oxadiazolyl pyrrolo triazole diones, assessing their anti-protozoal and cytotoxic activities, which underscores the therapeutic potential of such compounds Dürüst et al., 2012. Moreover, Zaheer et al. (2021) reported on the microwave-assisted synthesis of benzylideneamino)triazole–Thione derivatives of flurbiprofen, evaluating their in vivo analgesic potential, which illustrates the relevance of triazole derivatives in developing new pain management solutions Zaheer et al., 2021.

Molecular Studies and Applications

Further research encompasses molecular stability, conformational analyses, and docking studies to evaluate the effectiveness of triazole derivatives as enzyme inhibitors or anticancer agents. Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, providing insights into their mechanism as epidermal growth factor receptor (EGFR) inhibitors and potential anticancer properties Karayel, 2021.

properties

IUPAC Name

5-(4-fluorophenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-11-3-2-4-12(9-11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-7-5-13(19)6-8-14/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHGNUMMYZWLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.